(E)-Cyclododec-1-enecarbaldehyde
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Overview
Description
(E)-Cyclododec-1-enecarbaldehyde is an organic compound with the molecular formula C13H22O. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom. This compound is notable for its unique structure, which includes a twelve-membered ring with a double bond and an aldehyde functional group. It is used in various chemical and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Cyclododec-1-enecarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclododecene using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3). The reaction typically occurs under controlled conditions to ensure the selective formation of the aldehyde group without over-oxidation to carboxylic acids.
Another method involves the hydroformylation of cyclododecene, where the double bond is reacted with carbon monoxide (CO) and hydrogen (H2) in the presence of a rhodium-based catalyst. This process adds a formyl group (CHO) to the double bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and reaction monitoring systems ensures high efficiency and selectivity in the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-Cyclododec-1-enecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium dichromate (K2Cr2O7) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol, cyclododecenol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3), potassium dichromate (K2Cr2O7), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, hydrazines
Major Products
Oxidation: Cyclododecanoic acid
Reduction: Cyclododecenol
Substitution: Imines, hydrazones
Scientific Research Applications
(E)-Cyclododec-1-enecarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of (E)-Cyclododec-1-enecarbaldehyde involves its reactivity with nucleophiles due to the presence of the electrophilic aldehyde group. This reactivity allows it to form various derivatives through nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
(E)-Cyclododec-1-enecarbaldehyde can be compared with other similar compounds, such as:
Cyclododecanone: A ketone with a similar twelve-membered ring structure but with a carbonyl group (C=O) instead of an aldehyde group.
Cyclododecanol: An alcohol with a twelve-membered ring structure and a hydroxyl group (OH) instead of an aldehyde group.
Cyclododecane: A saturated hydrocarbon with a twelve-membered ring structure but without any functional groups.
The uniqueness of this compound lies in its combination of a twelve-membered ring with an aldehyde functional group, which imparts distinct reactivity and versatility in chemical synthesis and industrial applications.
Properties
Molecular Formula |
C13H22O |
---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(1E)-cyclododecene-1-carbaldehyde |
InChI |
InChI=1S/C13H22O/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h10,12H,1-9,11H2/b13-10+ |
InChI Key |
NZYGNIHIMRXHJS-JLHYYAGUSA-N |
Isomeric SMILES |
C1CCCCC/C(=C\CCCC1)/C=O |
Canonical SMILES |
C1CCCCCC(=CCCCC1)C=O |
Origin of Product |
United States |
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